Cas no 1105237-94-2 (7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)

7-(4-Methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core substituted with a 4-methoxyphenyl group at the 7-position and a 2-phenoxyethyl moiety at the 3-position. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to the presence of both electron-donating and aromatic systems. The thienopyrimidinone scaffold is known for its versatility in drug discovery, often exhibiting pharmacological properties such as kinase inhibition or antimicrobial effects. The methoxyphenyl and phenoxyethyl substituents may enhance solubility and binding affinity, making this compound a promising candidate for further research in therapeutic development. Its synthetic accessibility and modular structure allow for derivatization to optimize desired properties.
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one structure
1105237-94-2 structure
商品名:7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS番号:1105237-94-2
MF:C21H18N2O3S
メガワット:378.444223880768
CID:5388054

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one
    • 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • インチ: 1S/C21H18N2O3S/c1-25-16-9-7-15(8-10-16)18-13-27-20-19(18)22-14-23(21(20)24)11-12-26-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3
    • InChIKey: ILPAXJVDEDKQKE-UHFFFAOYSA-N
    • ほほえんだ: C1N(CCOC2=CC=CC=C2)C(=O)C2SC=C(C3=CC=C(OC)C=C3)C=2N=1

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-7755-4mg
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105237-94-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-7755-5μmol
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105237-94-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-7755-3mg
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105237-94-2 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-7755-1mg
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105237-94-2 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-7755-2μmol
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105237-94-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-7755-5mg
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105237-94-2 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-7755-2mg
7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105237-94-2 90%+
2mg
$59.0 2023-04-26

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 関連文献

7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-oneに関する追加情報

Professional Introduction to Compound with CAS No 1105237-94-2 and Product Name: 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

The compound with the CAS number 1105237-94-2 and the product name 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the thienopyrimidine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a thieno[3,2-d]pyrimidin-4-one core, contribute to its unique pharmacophoric properties, making it a promising candidate for further investigation in drug discovery and development.

Recent studies have highlighted the importance of thienopyrimidine derivatives in medicinal chemistry. These compounds have shown remarkable efficacy in various biological assays, including anti-inflammatory, antiviral, and anticancer properties. The 7-(4-methoxyphenyl)-3-(2-phenoxyethyl) substituents in this molecule are particularly noteworthy, as they introduce hydrophobic and aromatic regions that can enhance binding affinity to biological targets. This structural design allows for optimal interaction with enzymes and receptors, which is crucial for developing high-affinity ligands.

The thieno[3,2-d]pyrimidin-4-one core is a key feature that contributes to the compound's biological activity. This scaffold has been extensively studied for its ability to modulate various cellular processes. For instance, it has been shown to inhibit kinases and other enzymes involved in cancer progression. The presence of a 4-methoxyphenyl group further enhances the compound's bioactivity by providing a hydrophilic moiety that improves solubility and pharmacokinetic properties. Additionally, the 2-phenoxyethyl side chain adds another layer of complexity to the molecule's interactions with biological targets.

In the context of current research, this compound has been investigated for its potential in treating neurological disorders. Thienopyrimidine derivatives have demonstrated neuroprotective effects in preclinical models, suggesting their utility in conditions such as Alzheimer's disease and Parkinson's disease. The specific arrangement of functional groups in 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one may contribute to its ability to interact with neurotransmitter systems and modulate neuronal function.

Another area of interest is the compound's antimicrobial properties. With increasing concerns about antibiotic resistance, there is a growing need for novel antimicrobial agents. Thienopyrimidine derivatives have shown promising activity against various bacterial and fungal strains. The structural features of this compound may enable it to disrupt essential bacterial processes or interfere with fungal cell wall synthesis. Further studies are needed to elucidate the exact mechanisms of action and optimize the compound for therapeutic use.

The synthesis of 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. These methods allow for precise functionalization at specific positions on the molecule, which is essential for achieving desired biological activities.

Computational modeling has also played a crucial role in understanding the structure-activity relationships (SAR) of this compound. Molecular docking studies have been used to predict how 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one interacts with target proteins. These simulations provide valuable insights into binding affinities and help guide further modifications to enhance potency and selectivity.

The pharmacokinetic properties of this compound are another critical aspect that has been thoroughly evaluated. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of hydrophilic groups such as the 4-methoxyphenyl moiety may improve oral bioavailability, while the larger 2-phenoxyethyl side chain could influence metabolic stability. Understanding these properties is essential for designing effective drug candidates that can reach their target sites efficiently.

Future research directions include exploring derivative compounds that may exhibit enhanced biological activity or improved pharmacokinetic profiles. By modifying substituents on the thieno[3,2-d]pyrimidin-4-one core or introducing new functional groups, researchers can fine-tune the properties of this molecule for specific therapeutic applications.

In conclusion,7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a significant advancement in pharmaceutical chemistry with promising applications in treating neurological disorders and antimicrobial infections. Its unique structural features make it a valuable candidate for further investigation in drug discovery efforts aimed at addressing unmet medical needs.

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